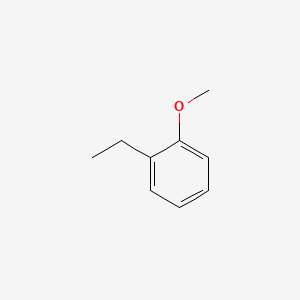

2-Ethylanisole

Beschreibung

Contextualization of 2-Ethylanisole within Anisole (B1667542) Chemistry

Anisole (methoxybenzene) is a foundational aromatic ether in organic chemistry, characterized by a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring. fiveable.mepsiberg.com The methoxy group is a powerful activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions. wikipedia.org This is because the oxygen atom donates electron density to the aromatic ring through resonance (a mesomeric effect), making the ortho and para positions particularly nucleophilic and reactive towards electrophiles. wikipedia.org

This compound is a structural analog of anisole, featuring an ethyl group (-CH₂CH₃) at the ortho position relative to the methoxy group. nist.gov The presence of this second substituent introduces steric considerations and additional electronic effects that modify the reactivity profile compared to the parent anisole molecule. While the methoxy group still strongly directs electrophilic attack to the available ortho (position 6) and para (position 4) carbons, the steric bulk of the adjacent ethyl group can influence the regioselectivity of incoming reagents, sometimes favoring the less hindered para position. acs.org

Significance of this compound in Contemporary Organic Synthesis

This compound serves as a key starting material and intermediate in advanced organic synthesis, enabling the construction of more complex molecular architectures. Its specific substitution pattern allows for selective functionalization, which is a cornerstone of modern synthetic strategy.

A notable application is in the synthesis of symmetrical dianisylmethane derivatives. nih.gov In a study utilizing a Fenton approach, this compound was shown to react with methanol (B129727) in the presence of iron(II) sulfate (B86663) and hydrogen peroxide to yield the corresponding dianisylmethane with complete site-selectivity. nih.govacs.org This transformation highlights the utility of this compound in oxidative C(sp²)–C(sp³) bond-forming reactions, where an electron-rich radical intermediate is merged with the electron-rich arene. nih.govacs.org

Table 2: Fenton-Mediated Synthesis of Dianisylmethane from this compound nih.govacs.org

| Reactant | Reagents | Product | Yield |

|---|

Furthermore, research in flow chemistry has explored the regioselective deprotonation of substituted anisoles. In experiments involving this compound, it was observed that deprotonation occurred selectively at the less sterically hindered aromatic C-H bond (the 6-position) ortho to the methoxy group, rather than at the benzylic CH₂ group. acs.orgacs.org This regioselectivity is crucial for subsequent reactions, such as benzoylation, allowing for the controlled synthesis of specific ketone products in good yield. acs.org

Scope of Academic Inquiry for this compound

Moreover, this compound is frequently used as a model substrate in the development of novel synthetic methodologies. Its defined structure allows researchers to probe the mechanisms, scope, and limitations of new chemical transformations. The Fenton-mediated reaction to form diarylmethanes is a prime example, where this compound helped establish a method for creating C-C bonds by merging nucleophilic radicals with electron-rich aromatic rings. nih.govacs.org It is also used as a reference compound in analytical techniques such as gas chromatography, where its retention index is documented for non-polar columns. nist.gov

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 1-Ethyl-2-methoxybenzene, o-Ethylanisole | C₉H₁₂O |

| Anisole | Methoxybenzene, Methyl phenyl ether | C₇H₈O |

| Methanol | CH₄O | |

| Iron(II) Sulfate | FeSO₄ | |

| Hydrogen Peroxide | H₂O₂ | |

| 1,1'-(methylene)bis(2-ethyl-6-methoxybenzene) | C₁₉H₂₆O₂ | |

| Benzene | C₆H₆ | |

| Nitrobenzene | C₆H₅NO₂ | |

| 4-Methoxyacetophenone | C₉H₁₀O₂ | |

| Acetic Anhydride | C₄H₆O₃ | |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | |

| Phenol (B47542) | C₆H₅OH | |

| Hydroiodic Acid | HI | |

| Boron Trichloride | BCl₃ | |

| 1-Methoxycyclohexa-1,4-diene | C₇H₁₀O | |

| Anethole | C₁₀H₁₂O | |

| 2-Bromo-4-ethylanisole | C₉H₁₁BrO | |

| 4-Ethylanisole (B128215) | p-Ethylanisole | C₉H₁₂O |

| 3-Ethylanisole | m-Ethylanisole | C₉H₁₂O |

| 2-Isopropylanisole | C₁₀H₁₄O |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHEMAZEULEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163872 | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14804-32-1 | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Ethylanisole and Its Derivatives

Direct Synthesis Approaches for 2-Ethylanisole

The direct synthesis of this compound can be achieved through several established chemical transformations. One common and straightforward method involves the Williamson ether synthesis, starting from the corresponding phenol (B47542). In this approach, 2-ethylphenol (B104991) is treated with a base, such as sodium hydroxide, to form the sodium phenoxide intermediate. This nucleophilic species is then reacted with an alkylating agent, typically methyl iodide or dimethyl sulfate (B86663), to introduce the methyl group and form the desired this compound product.

Another prominent method for the synthesis of alkylated anisoles is the Friedel-Crafts alkylation of anisole (B1667542). geeksforgeeks.org However, controlling the regioselectivity of this reaction to favor the ortho product (this compound) over the para product (4-ethylanisole) can be challenging. rsc.org The reaction typically involves treating anisole with an ethylating agent, such as ethyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). geeksforgeeks.orgmasterorganicchemistry.com The methoxy (B1213986) group of anisole is an ortho-para directing group, often leading to a mixture of isomers that require subsequent separation. Research into catalyst systems that can achieve high regioselectivity for the desired ortho-isomer is an ongoing area of interest. rsc.org

Functionalization Reactions of this compound and Substituted Anisoles

Once synthesized, this compound and its analogs can undergo a variety of functionalization reactions to create more complex molecules. These reactions can target the aromatic ring, the ethyl substituent, or other positions depending on the substrate and reaction conditions.

Alkylation Reactions of this compound

Alkylation reactions introduce new carbon-carbon bonds, expanding the molecular framework. For this compound, these reactions can occur at the aromatic ring or through activation of the ethyl group.

A notable transformation of ortho-substituted anisole derivatives, including this compound, is their conversion into symmetrical dianisylmethane structures. acs.org A method employing a Fenton-like approach utilizes iron(II) sulfate (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂) in the presence of sulfuric acid and methanol (B129727). acs.org This oxidative alkylation proceeds with complete site-selectivity. In this reaction, this compound is transformed into its corresponding dianisylmethane derivative in a 68% yield. acs.org The reaction is believed to proceed through the formation of a benzylic alcohol intermediate, which then undergoes an acid-catalyzed arylation with another molecule of this compound. acs.org

Table 1: Oxidative Alkylation of ortho-Substituted Anisoles to Dianisylmethanes acs.org

| Starting Anisole | Product | Yield (%) |

| 2-Methylanisole (B146520) | 2,2'-Methylenebis(6-methylanisole) | 84 |

| This compound | 2,2'-Methylenebis(6-ethylanisole) | 68 |

| 2-Allylanisole | 2,2'-Methylenebis(6-allylanisole) | 36 |

| 2-Bromoanisole | 2,2'-Methylenebis(6-bromoanisole) | 45 |

| 2-Fluoroanisole | 2,2'-Methylenebis(6-fluoroanisole) | 29 |

Reaction Conditions: Anisole derivative (0.2 mmol), FeSO₄·7H₂O (0.2 mmol), H₂O₂(aq) (0.7 mmol), H₂SO₄ (4 mmol), MeOH (0.4 mL), 50 °C, 24 h. Yields determined by NMR analysis.

The introduction of bulky alkyl groups, such as tertiary alkyl groups, onto the aromatic ring of this compound can be accomplished using unactivated tertiary alcohols. A synergistic Brønsted/Lewis acid catalytic system, such as iron(III) chloride (FeCl₃) and hydrochloric acid (HCl), has been shown to be effective for this transformation. rsc.orgrsc.org This method allows for the synthesis of molecules containing all-carbon quaternary centers. chemrxiv.org

Ortho-substituted anisole precursors like this compound are site-selectively functionalized, typically at the position para to the methoxy group, due to steric hindrance at the other ortho position. rsc.org For instance, the reaction of this compound with tert-butanol (B103910) using this dual catalytic system yields 4-tert-butyl-2-ethylanisole in 88% yield. rsc.org The scope of this reaction is broad, and various tertiary alcohols can be used. The alkylation of this compound with 1-methylcyclohexan-1-ol, for example, proceeds in an excellent 99% yield to furnish 2-ethyl-4-(1-methylcyclohexyl)anisole. rsc.org

Table 2: Synergistic Acid-Catalyzed Alkylation of 2-Alkyl-Substituted Anisoles with Tertiary Alcohols rsc.orgrsc.org

| Anisole Substrate | Tertiary Alcohol | Product | Yield (%) |

| 2-Methylanisole | tert-Butanol | 4-tert-Butyl-2-methylanisole | 83 |

| This compound | tert-Butanol | 4-tert-Butyl-2-ethylanisole | 88 |

| This compound | 1-Methylcyclohexan-1-ol | 2-Ethyl-4-(1-methylcyclohexyl)anisole | 99 |

Reaction Conditions: Arene (0.2 mmol), tertiary alcohol (0.22 mmol), FeCl₃ (10 mol%), HCl(aq) (0.15 mmol), DCE, 50 °C, 2-18 h.

Dianisylmethane Formation via Oxidative Alkylation of this compound

Acylation Reactions Involving Ethylanisole Analogs

Acylation reactions introduce an acyl group into a molecule and are fundamental for synthesizing ketones. Recent advances have enabled the direct acylation of C-H bonds, offering a more atom-economical approach compared to classical methods.

The selective functionalization of benzylic C-H bonds, which are typically less reactive than aromatic C-H bonds in electron-rich systems, presents a synthetic challenge. Cooperative catalysis, merging N-heterocyclic carbene (NHC) and photoredox catalysis, has emerged as a powerful strategy for the direct and site-selective acylation of benzylic C-H bonds in ethylanisole analogs.

This method allows for the preparation of a diverse range of benzylic ketones under mild conditions with good functional group tolerance. The reaction demonstrates excellent site selectivity, targeting the benzylic position of the ethyl group. For example, in the case of 4-ethylanisole (B128215), the reaction proceeds with complete regioselectivity at the benzylic position. Even in substrates with multiple potential reaction sites, such as an ethyl group para to a methoxy group, functionalization occurs exclusively at the ethyl moiety. This cooperative catalytic system typically involves an organic photosensitizer, an NHC catalyst precursor, and an aldehyde as the acylating agent, irradiated with visible light.

Directed Deprotonation and Subsequent Functionalization of this compound

The functionalization of aromatic compounds through directed deprotonation, or directed ortho-metalation (DoM), is a powerful strategy for achieving regioselective substitution. In the case of this compound, the methoxy group serves as a potent directing group, facilitating the removal of a proton from an adjacent aromatic carbon atom.

Recent studies have demonstrated the efficacy of alkyl sodium reagents in the regioselective deprotonation of substituted anisoles. When this compound is treated with a specific sodium base, deprotonation occurs preferentially at the aromatic C-H bond ortho to the methoxy group, rather than at the benzylic CH2 group of the ethyl substituent. acs.org This highlights the strong directing effect of the methoxy group, which favors metalation at the less sterically hindered aromatic position. acs.org

In a representative transformation, an in-situ generated secondary sodium nucleophile, derived from an alkyl sodium reagent, was used to deprotonate this compound. The resulting aryl sodium intermediate was then trapped with an electrophile, such as a Weinreb amide, to yield a functionalized product. This reaction proceeds with high regioselectivity, affording the ortho-functionalized product as the sole isomer. acs.org

Table 1: Regioselective Ortho-Deprotonation/Benzoylation of this compound

| Substrate | Reagent System | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Alkyl Sodium Base | Weinreb Amide | ortho-Benzoyl-2-ethylanisole | 71% | acs.org |

Reductive Transformations of this compound

Reductive transformations are crucial for modifying functional groups and for the complete removal of certain moieties. For this compound, reductive methods can target the aryl C-O bond of the methoxy group.

The cleavage of the characteristically inert aryl C-O bond in aryl ethers like this compound presents a significant synthetic challenge. A method utilizing a combination of lithium aluminum hydride (LiAlH₄) and potassium tert-butoxide (KOtBu) has been shown to effectively achieve this transformation without the need for transition-metal catalysts. This process reduces this compound to ethylbenzene (B125841) in high yield. The reaction is typically performed in a high-boiling solvent such as toluene (B28343) at elevated temperatures.

Table 2: Reductive Cleavage of this compound

| Substrate | Reagent System | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | LiAlH₄ / KOtBu | Ethylbenzene | High | escholarship.org |

Synthesis of this compound Analogs through Precursor Modification

The synthesis of analogs of this compound can be achieved by modifying the parent molecule itself. This approach allows for the introduction of various substituents onto the aromatic ring, leading to a diverse range of derivatives. Synergistic Brønsted/Lewis acid catalysis, for instance, has been employed for the alkylation of this compound. rsc.org

In this methodology, an iron(III)/acid catalytic system facilitates the site-selective functionalization of ortho-substituted anisole precursors. rsc.org Specifically, this compound can undergo tert-butylation when treated with di-tert-butylperoxide, yielding the para-substituted product with high selectivity and yield. rsc.org Similarly, alkylation with unactivated tertiary alcohols, such as methyl-cyclohexanol, proceeds efficiently to provide the corresponding analog in near-quantitative yield. rsc.org These reactions demonstrate a robust method for creating C(sp²)–C(sp³) bonds on the this compound scaffold. escholarship.org

Table 3: Synthesis of this compound Analogs via Alkylation

| Precursor | Alkylating Agent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | di-tert-butylperoxide | FeCl₃ / HCl | 4-tert-Butyl-2-ethylanisole | 88% | rsc.org |

| This compound | Methyl-cyclohexanol | FeBr₃ | 4-(1-Methylcyclohexyl)-2-ethylanisole | 99% | rsc.org |

Elucidation of Reaction Mechanisms and Kinetics of 2 Ethylanisole Transformations

Mechanistic Pathways of Alkylation Reactions of 2-Ethylanisole

The alkylation of this compound can proceed through diverse mechanistic routes, influenced by the specific reagents and catalysts employed. These pathways often involve the generation of highly reactive intermediates that dictate the final product distribution.

Radical-Polar Cascade Mechanisms in Oxidative Alkylation

A notable pathway for the transformation of this compound involves a radical-polar cascade, particularly in oxidative alkylation reactions. For instance, in a Fenton-inspired approach, the reaction of this compound with methanol (B129727) can lead to the formation of dianisylmethane derivatives. acs.orgescholarship.org This process is initiated by the generation of a hydroxymethyl radical from methanol via the Fe(II)-mediated decomposition of hydrogen peroxide. acs.orgnih.gov

The proposed mechanism suggests that the Fe(III) species formed during this process can interact with the electron-rich this compound to generate a radical cation. acs.orgnih.gov This radical cation is then capable of coupling with the nucleophilic hydroxymethyl radical. acs.org This radical-radical recombination is a key step, enabling the cross-coupling between an sp²-hybridized carbon of the anisole (B1667542) ring and the sp³-hybridized carbon of the alcohol-derived radical. nih.gov The resulting benzylic alcohol intermediate can then undergo ionization under the strongly acidic conditions to form a benzylic carbocation, which subsequently reacts with another molecule of this compound to yield the final diarylmethane product. acs.org In the reaction of this compound with methanol, the corresponding dianisylmethane is produced in a 68% yield. acs.orgescholarship.orgnih.gov

It is important to note that a conventional Friedel-Crafts pathway involving in situ generated formaldehyde (B43269) from methanol oxidation can be a competitive process, especially for arenes with higher oxidation potentials. acs.org However, the observed reactivity and product distribution for electron-rich anisoles like this compound are more consistent with the radical-polar cascade mechanism. acs.org

Synergistic Brønsted/Lewis Acid Catalysis Mechanisms in Aromatic Alkylation

The alkylation of this compound can be effectively achieved using a synergistic catalytic system comprising both a Brønsted acid and a Lewis acid. rsc.orgrsc.orgchemrxiv.orgchemrxiv.orgescholarship.org This dual catalytic approach has proven particularly useful for the tert-butylation of electron-rich arenes, including this compound, using reagents like di-tert-butylperoxide (DTBP) or unactivated tertiary alcohols. rsc.orgrsc.orgchemrxiv.orgescholarship.org

In this system, the Lewis acid, often an iron salt such as FeCl₃ or FeBr₃, is proposed to enhance the acidity of the Brønsted acid (e.g., trifluoroacetic acid or HCl). rsc.orgrsc.orgchemrxiv.org This enhanced acidity facilitates the generation of the electrophilic alkylating species. For example, when using DTBP, the reaction can proceed through the formation of a tert-butyl cation. rsc.org The reaction of this compound with DTBP under these conditions results in the formation of the corresponding tert-butylated product in an 88% yield. rsc.org Similarly, the alkylation of this compound with methyl-cyclohexanol, an unactivated tertiary alcohol, proceeds with a 99% yield. rsc.orgrsc.orgescholarship.org

The site-selectivity of these reactions is noteworthy, with ortho-substituted anisoles like this compound undergoing functionalization primarily at the para position relative to the methoxy (B1213986) group. rsc.org The synergistic effect of the dual acid system allows for the use of less reactive alkylating agents and provides a valuable method for the synthesis of molecules containing quaternary carbon centers. rsc.orgrsc.orgchemrxiv.orgchemrxiv.orgescholarship.org

| Alkylating Agent | Catalyst System | Product | Yield (%) | Reference |

| Di-tert-butylperoxide | FeCl₃ / HCl | 4-tert-butyl-2-ethylanisole | 88 | rsc.org |

| Methyl-cyclohexanol | FeBr₃ / HBr | 2-ethyl-4-(1-methylcyclohexyl)anisole | 99 | rsc.orgrsc.orgescholarship.org |

Investigation of Radical Species and Intermediates in Reactions with this compound

The involvement of radical species in the transformations of this compound has been investigated through various mechanistic studies. In the Fenton-inspired oxidative alkylation, the generation of a hydroxymethyl radical and an anisole radical cation are key proposed intermediates. acs.orgnih.gov The persistence of the radical cation is believed to be crucial for the subsequent radical-radical coupling event. acs.org

In the context of synergistic Brønsted/Lewis acid-catalyzed alkylation with DTBP, side reactions involving radical species are speculated to affect reactivity and product yields. rsc.orgrsc.org Potential pathways include the formation of a tert-butylperoxyl radical. rsc.org To probe for the involvement of radicals, trapping experiments using radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) have been employed. escholarship.org The addition of TEMPO in certain reactions has been shown to reduce the yield, suggesting the participation of radical intermediates. escholarship.org

Furthermore, in other reaction systems, such as the photocatalytic acylation of benzylic C-H bonds, the formation of a benzylic radical from 4-ethylanisole (B128215) via single-electron oxidation and subsequent deprotonation is a central mechanistic feature. nih.gov The presence of this transient benzylic radical is supported by radical inhibition experiments. nih.gov The coupling of this benzylic radical with a persistent ketyl radical leads to the final acylated product. nih.gov These studies highlight the importance of identifying and understanding the role of radical intermediates in designing and optimizing reactions involving this compound.

Mechanisms of C-H Functionalization of Ethylanisoles

Direct functionalization of C-H bonds in ethylanisoles represents an efficient and atom-economical approach to introduce new functional groups. These transformations often proceed through the generation of reactive intermediates at the benzylic position.

Benzylic Radical Formation and Cross-Coupling in Acylation Processes

The selective acylation of the benzylic C-H bond in ethylanisoles can be achieved through a cooperative catalytic system involving N-heterocyclic carbene (NHC) and photoredox catalysis. nih.gov This method allows for the direct formation of a C-C bond at the benzylic position. The proposed mechanism for the acylation of 4-ethylanisole involves the initial single-electron oxidation of the electron-rich arene by an excited-state photocatalyst to generate an arene radical cation. nih.gov

This radical cation then undergoes deprotonation at the benzylic position, facilitated by a base, to form a transient benzylic radical. nih.gov Concurrently, the NHC catalyst reacts with an acyl fluoride (B91410) to form an acyl azolium ion, which is then reduced by the photocatalyst to generate a persistent ketyl radical. nih.gov The key C-C bond-forming step is a radical-radical cross-coupling between the transient benzylic radical and the persistent ketyl radical. nih.gov Subsequent fragmentation of the resulting intermediate liberates the NHC catalyst and yields the final ketone product. nih.gov

This strategy demonstrates excellent site-selectivity for the benzylic C-H bond, even in the presence of other potentially reactive sites. nih.gov For instance, in the reaction of 4-ethylanisole, acylation occurs exclusively at the benzylic position, with no functionalization observed at the aromatic ring, which would be the typical site for classical Friedel-Crafts acylation. nih.gov

| Substrate | Acyl Source | Catalyst System | Product | Yield (%) | Reference |

| 4-Ethylanisole | Benzoyl fluoride | NHC / [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 1-(4-methoxyphenyl)-1-phenylpropan-1-one | 72 | nih.gov |

Proton-Coupled Electron Transfer (PCET) in Aromatic Synthesis

Proton-coupled electron transfer (PCET) represents a fundamental mechanism for the activation of C-H bonds in organic synthesis. princeton.edunih.govsioc-journal.cn PCET processes involve the concerted or stepwise transfer of a proton and an electron, enabling the homolytic cleavage of strong C-H bonds under relatively mild conditions. princeton.edunih.govsioc-journal.cn This approach is particularly valuable for generating radical intermediates from common organic functional groups that are often difficult to activate through traditional hydrogen atom transfer (HAT) methods. princeton.edu

In the context of aromatic synthesis involving substrates like ethylanisole, PCET can facilitate the generation of benzylic radicals. By coupling an electron transfer event with a proton transfer, often mediated by a Brønsted acid or base catalyst, the high-energy intermediates associated with stepwise pathways can be avoided. princeton.edunih.gov The resulting radical can then participate in various bond-forming reactions. For example, photocatalytic methods employing PCET can enable the functionalization of benzylic C-H bonds. nih.gov While specific detailed studies on PCET mechanisms for this compound itself are not extensively covered in the provided search results, the general principles of PCET are highly relevant to the C-H functionalization of such electron-rich aromatic compounds. princeton.edunih.gov The ability of PCET to generate radicals from substrates with high oxidation potentials makes it a powerful tool for expanding the scope of C-H functionalization reactions in aromatic synthesis. princeton.edu

Directed Metalation and Deprotonation Mechanisms in Anisole Derivatives

Directed ortho-metalation (DoM) is a powerful synthetic strategy that achieves regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.org In anisole and its derivatives, the methoxy group serves as a key DMG. wikipedia.orgorganic-chemistry.org This reaction type was first reported independently by Henry Gilman and Georg Wittig around 1940. wikipedia.org

The general mechanism involves the coordination of an organolithium reagent, such as n-butyllithium, to the Lewis basic heteroatom (oxygen) of the methoxy group. wikipedia.orgbaranlab.org This initial interaction forms an intermediate complex, which brings the highly basic alkyl group of the organolithium in close proximity to the ortho-protons of the aromatic ring. wikipedia.orguwindsor.ca Subsequent deprotonation at the nearest ortho-position leads to the formation of a stable aryllithium intermediate, which can then react with various electrophiles to yield a 1,2-disubstituted product. wikipedia.orgnih.gov This process offers high regioselectivity for the ortho position, in contrast to traditional electrophilic aromatic substitution which often yields a mixture of ortho and para isomers. wikipedia.org

The precise mechanism of DoM is still a subject of discussion, with two primary competing theories:

Complex-Induced Proximity Effect (CIPE): This model posits that the formation of a pre-lithiation complex between the organolithium base and the substrate is a crucial step. baranlab.orgnih.gov This complex positions the reactive groups in the same vicinity, facilitating a focused deprotonation reaction. nih.gov

Kinetically Enhanced Metalation (KEM): This alternative perspective suggests that the reaction is driven by a kinetic enhancement of basicity, without the prerequisite of a stable intermediate complex. nih.gov

The strength of the DMG is a critical factor in the efficiency of the DoM reaction. The methoxy group is considered a moderate DMG. organic-chemistry.org The choice of the organolithium base and the presence of additives like tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase reactivity, also play significant roles. baranlab.org

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| Strength | DMG Examples |

|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |

| Moderate | -OMe, -NR₂, -CF₃ |

| Weak | -F, -Cl, -S- |

This table is based on information from the Organic Chemistry Portal. organic-chemistry.org

Ether Cleavage Mechanisms of Anisole Derivatives

The cleavage of the ether bond in anisole derivatives is a fundamental transformation in organic synthesis, often used for deprotection of phenol (B47542) groups. rsc.org This can be achieved under acidic, basic, or Lewis acidic conditions. numberanalytics.com

Acidic and Basic Cleavage Acidic cleavage typically employs strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves the protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the conjugate base (e.g., Br⁻ or I⁻) on the methyl group results in the formation of a phenol and an alkyl halide. numberanalytics.com Basic cleavage, on the other hand, is less common for simple aryl ethers and requires strong bases to deprotonate the aromatic ring, which then acts as a nucleophile to cleave the ether bond. numberanalytics.com

Lewis Acid-Mediated Cleavage Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers like anisole. core.ac.ukgvsu.edu The mechanism of BBr₃-mediated ether cleavage has been a subject of considerable investigation.

Initially, a simple mechanism was proposed involving the formation of an ether-BBr₃ adduct, followed by the departure of a bromide ion. This free bromide would then act as a nucleophile, attacking the methyl group to cleave the C-O bond. core.ac.ukgvsu.edu However, calculations have shown this pathway to be thermodynamically unfavorable due to the high energy required to form a free bromide ion in solution. core.ac.uk

More recent studies, supported by density functional theory (DFT) calculations, have proposed alternative mechanisms: core.ac.ukgvsu.edu

Unimolecular Pathway: This pathway is favored for ethers with substituents that can stabilize carbocation character in an SN1-like transition state. For the methyl group in anisole, this pathway is generally considered too high in energy. gvsu.edu

Bimolecular Pathway: This mechanism involves two molecules of the ether-BBr₃ adduct. One bromide from the first adduct attacks the methyl group of the second adduct in a manner analogous to an SN2 reaction. gvsu.edu This avoids the formation of free bromide and significantly lowers the kinetic barrier for demethylation. core.ac.ukgvsu.edu

Further computational studies have suggested an even more complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether through a series of bimolecular reactions involving charged intermediates. core.ac.uk This theoretical finding is supported by experimental observations where sub-stoichiometric amounts of BBr₃ have been successfully used for demethylation. core.ac.uk

Table 2: Proposed Mechanisms for BBr₃-Mediated Demethylation of Anisole

| Mechanism | Description | Key Features |

|---|---|---|

| Conceptual (Unfavored) | Formation of an ether adduct followed by loss of Br⁻, which then acts as a nucleophile. core.ac.ukgvsu.edu | Thermodynamically inaccessible due to high energy of free bromide formation. core.ac.uk |

| Bimolecular (Sousa and Silva) | Nucleophilic attack of a bromide from one ether adduct onto the methyl group of a second ether adduct. gvsu.edu | Avoids free bromide generation; analogous to an Sₙ2 reaction. gvsu.edu |

| Three-Cycle Mechanism | One equivalent of BBr₃ cleaves three equivalents of ether via charged intermediates. core.ac.uk | Explains the efficacy of sub-stoichiometric BBr₃. core.ac.uk |

Kinetic Isotope Effect Studies in this compound Reactivity

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.orglibretexts.org The magnitude of the KIE can provide insight into whether a particular bond is broken or formed in the rate-determining step of a reaction. princeton.edu

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For C-H/C-D bonds, this effect is typically significant (kH/kD > 2). libretexts.org A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation, and these effects are generally smaller (kH/kD is closer to 1). wikipedia.orglibretexts.org

While specific KIE studies focusing exclusively on this compound are not prevalent in the reviewed literature, studies on closely related analogs provide valuable mechanistic insights.

In a study on the oxidative alkylation of ortho-substituted anisole derivatives, the reaction of 2-methylanisole (B146520) (a close structural analog of this compound) in the presence of deuterated methanol (CD₃OD) was investigated. nih.gov A substantial kinetic isotope effect (KIE ≈ 7) was observed. This large primary KIE indicates that the cleavage of a C-H bond at the benzylic position is a slow, rate-determining step in the reaction cascade. nih.gov

Another study involving the benzylic C-H acylation of 4-ethylanisole using cooperative N-heterocyclic carbene (NHC) and photoredox catalysis also employed KIE studies. nih.gov The results suggested that the initial single-electron transfer from the anisole derivative to the excited photocatalyst is a reversible step, preceding the rate-determining deprotonation at the benzylic position. nih.gov

Synergistic Brønsted/Lewis acid-catalyzed alkylation reactions have been performed on this compound, yielding the corresponding para-alkylated product in high yield. rsc.orgrsc.org For example, the reaction of this compound with methylcyclohexanol provided the product in 99% yield. rsc.org While these studies demonstrate the reactivity of this compound, they focus on synthetic outcomes rather than detailed kinetic isotope analysis.

Table 3: Representative Reactions of Anisole Derivatives and Mechanistic Insights

| Reactant | Reaction Type | Key Finding/Yield | Mechanistic Implication |

|---|---|---|---|

| 2-Methylanisole | Oxidative Alkylation with Methanol | KIE ≈ 7 | C-H bond breakage at the benzylic position is the rate-determining step. nih.gov |

| 4-Ethylanisole | Benzylic C-H Acylation | - | KIE studies suggest reversible initial electron transfer. nih.gov |

| This compound | Alkylation with Methylcyclohexanol | 99% yield | Demonstrates high reactivity and regioselectivity for para-substitution. rsc.org |

Catalysis in 2 Ethylanisole and Anisole Derivative Transformations

Homogeneous Catalysis for 2-Ethylanisole Functionalization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages such as high selectivity and efficiency under mild reaction conditions. numberanalytics.comnumberanalytics.com This section details several homogeneous catalytic systems used for the functionalization of this compound.

Iron-Mediated Catalysis (e.g., Fenton-like processes)

Iron catalysis, particularly through Fenton-like reactions, provides an environmentally friendly and cost-effective method for C-H functionalization. rsc.orgresearchgate.net The classic Fenton reaction involves the iron(II)-mediated decomposition of hydrogen peroxide to produce highly reactive hydroxyl radicals. acs.orgnih.gov This reactivity can be harnessed for aromatic C-H functionalization. rsc.org In a Fenton-inspired approach, the treatment of phenolic substrates with di-tert-butyl peroxide (DTBP), an acid, and a catalytic amount of FeCl3 leads to site-selective C-C bond formation. rsc.orgresearchgate.net For instance, this compound can undergo tert-butylation in 88% yield using this system. rsc.org

The proposed mechanism can involve either an Fe(III) or Fe(II) initiated pathway. rsc.org In the Fe(II) initiated, Fenton-like process, Fe(II) reduces DTBP to generate an iron(III) species and a tert-butoxyl radical. rsc.org This radical can then abstract a hydrogen atom, leading to the formation of tert-butanol (B103910), which acts as a precursor for the subsequent Friedel-Crafts reaction. rsc.org

Lewis Acid Catalysis (e.g., FeCl3, FeBr3)

Lewis acids like iron(III) chloride (FeCl3) and iron(III) bromide (FeBr3) are effective catalysts for Friedel-Crafts reactions, a fundamental method for attaching substituents to aromatic rings. 182.160.97 These catalysts enhance the electrophilicity of the alkylating or acylating agent. 182.160.97

A synergistic Brønsted/Lewis acid catalytic system has been developed for the alkylation of aromatic compounds with unactivated tertiary alcohols. rsc.orgchemrxiv.org In this system, the Lewis acid is believed to enhance the acidity of the Brønsted acid. chemrxiv.org For example, the alkylation of this compound with 1-methylcyclohexanol (B147175) using FeBr3 as the Lewis acid and HBr as the Brønsted acid provides the corresponding product in a 99% yield. escholarship.orgrsc.org The optimization of reaction conditions, including the choice of Lewis acid and solvent, is crucial for achieving high yields. For instance, while FeCl3, FeBr3, and FeBr2 show similar performance, FeCl2 results in a significant drop in conversion. rsc.org

Table 1: Lewis Acid Catalyzed Alkylation of this compound with 1-Methylcyclohexanol escholarship.orgrsc.org

| Catalyst | Co-catalyst | Solvent | Yield |

| FeBr3 | HBr | DCE | 99% |

DCE: 1,2-dichloroethane

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a class of organic catalysts that have gained prominence for their ability to mediate a wide range of chemical transformations. tcichemicals.comtcichemicals.com They are often used as ligands for transition metals but can also function as organocatalysts. tcichemicals.comtcichemicals.com

In a novel approach, the direct acylation of benzylic C-H bonds has been achieved by merging NHC and photoredox catalysis. nih.govresearchgate.net This dual catalytic system allows for the preparation of various benzylic ketones under mild conditions. nih.gov The reaction between benzoyl fluoride (B91410) and 4-ethylanisole (B128215), used as a model substrate similar to this compound, demonstrates the feasibility of this method. nih.gov The proposed mechanism involves the single-electron oxidation of the arene to a radical cation, which then deprotonates to form a benzylic radical. nih.gov Concurrently, a persistent ketyl radical is generated from the acyl fluoride and the NHC catalyst, which then couples with the benzylic radical. nih.gov

Photoredox Catalysis in this compound Reactions

Photoredox catalysis utilizes light to initiate single-electron transfer processes, enabling the activation of stable organic molecules. nih.govchemrxiv.org This strategy has been successfully applied to the functionalization of benzylic C-H bonds.

One application is the site-selective alkoxylation of benzylic C-H bonds. nih.govchemrxiv.org By combining a photoredox catalyst, such as an iridium complex, with a copper(II) oxidant, a wide range of alcohols can be coupled with electron-rich arenes like 4-ethylanisole. nih.govchemrxiv.org The reaction is initiated by the photoinduced oxidation of the arene to a radical cation, followed by deprotonation to a benzylic radical. nih.govchemrxiv.org This radical is then oxidized by Cu(II) to a carbocation, which is subsequently trapped by the alcohol nucleophile. nih.govchemrxiv.org

As mentioned in the previous section, photoredox catalysis can be synergistically combined with NHC catalysis for the direct acylation of benzylic C-H bonds. nih.govresearchgate.net This cooperative approach has shown excellent site selectivity for the functionalization of the ethyl moiety in alkoxy-substituted ethylbenzenes. researchgate.net

Biocatalysis and Enzyme Engineering for Ethylanisole Derivatization

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations. nih.govrsc.org Through enzyme engineering, the substrate scope and catalytic activity of natural enzymes can be expanded to include non-natural reactions. nih.govsemanticscholar.org

Engineered Heme Proteins (e.g., P411 variants) for C-H Amination of Ethylanisoles

The direct amination of C-H bonds is a highly sought-after transformation in synthetic chemistry. Engineered heme proteins, particularly variants of cytochrome P450, have emerged as powerful biocatalysts for this reaction. nih.govnih.gov

Researchers have successfully engineered a cytochrome P411 variant, termed P411CHA, for the intermolecular C-H amination of benzylic carbons. nih.gov Starting with a P411 variant initially evolved for sulfide (B99878) imidation, directed evolution led to a highly efficient and enantioselective catalyst for the amination of substrates like 4-ethylanisole. nih.gov The initial variant showed modest activity with 4-ethylanisole, yielding the aminated product in 11% yield and 14% enantiomeric excess (ee). nih.gov Through several rounds of mutagenesis and screening, the final P411CHA variant achieved a 66% yield and >99% ee for the same reaction. nih.gov

The key to this enhanced reactivity lies in specific mutations within the enzyme's active site. chemrxiv.orgrsc.org The mutation of the axial cysteine ligand to a serine relays more electron density to the iron center, enhancing its ability to bind the nitrogen source (tosyl azide). chemrxiv.orgrsc.org Further mutations, such as A78V and A82L, introduce steric bulk that improves the enantioselectivity of the reaction. chemrxiv.orgrsc.org

Table 2: Evolution of P411 for C-H Amination of 4-Ethylanisole nih.gov

| Enzyme Variant | Yield (%) | Enantiomeric Excess (ee, %) | Total Turnovers (TTN) |

| Initial P-4 Variant | 11 | 14 | - |

| P411CHA | 66 | >99 | 1,000 |

This work demonstrates the power of enzyme engineering to create biocatalysts for challenging, non-natural reactions, offering a green and efficient alternative to traditional chemical catalysts. nih.gov

Directed Evolution Strategies for Enhanced Catalytic Activity

Directed evolution has emerged as a powerful strategy for tailoring enzymes to function as efficient biocatalysts for specific, often non-natural, chemical transformations. nih.govresearchgate.net This methodology mimics the process of natural evolution in a laboratory setting, enabling the rapid development of enzymes with desired traits such as enhanced activity, stability, and selectivity. nobelprize.org The process involves iterative cycles of gene mutagenesis to create large libraries of enzyme variants, followed by high-throughput screening or selection to identify mutants with improved performance for a target reaction. nih.govresearchgate.net

The core principle of directed evolution is to explore the vast sequence space of a protein to discover variants with optimized or novel functions. nih.gov Strategies for generating genetic diversity include random mutagenesis methods like error-prone PCR (epPCR), DNA shuffling, and the use of mutator strains. mpg.deacs.org More targeted approaches, such as saturation mutagenesis, focus on specific "hotspot" residues or regions within the enzyme's active site that are likely to influence its catalytic properties. mpg.deacs.org The success of any directed evolution campaign hinges on the ability to screen thousands or even millions of variants to find the rare few with the desired improvements. researchgate.net

In the context of anisole (B1667542) and its derivatives, directed evolution is employed to engineer enzymes, such as cytochrome P450 monooxygenases and other oxidoreductases, for selective C-H activation and functionalization. caltech.edu Natural enzymes often lack the required specificity or activity for synthetically valuable substrates like this compound. Directed evolution can overcome these limitations by altering substrate specificity, improving catalytic efficiency (kcat/Km), and controlling regioselectivity and enantioselectivity. researchgate.net For instance, by creating mutant libraries and screening for the desired transformation, researchers can evolve an enzyme to preferentially hydroxylate a specific position on the aromatic ring or to produce a single enantiomer of a chiral product. acs.orgcaltech.edu This approach has been successfully used to generate biocatalysts for reactions that are challenging to achieve with traditional chemical methods. zuj.edu.jo

A significant advancement in this field is the directed evolution of artificial metalloenzymes. acs.org This strategy involves embedding a synthetic metal cofactor within a protein scaffold and then using directed evolution to optimize the surrounding protein environment. acs.org This combines the catalytic versatility of transition metals with the high selectivity conferred by the protein structure, creating novel catalysts for transformations not seen in nature. acs.org

| Strategy | Description | Primary Goal for Anisole Transformations | Reference |

|---|---|---|---|

| Error-Prone PCR (epPCR) | Introduces random point mutations across the entire gene sequence during PCR amplification. | Generate broad diversity to find initial "hits" with activity towards anisole derivatives. | acs.org |

| Saturation Mutagenesis | Systematically substitutes a specific amino acid residue or a small set of residues with all other possible amino acids. Often targeted at the active site. | Fine-tune regioselectivity (e.g., ortho- vs. meta-hydroxylation) and enhance enantioselectivity. | mpg.de |

| DNA Shuffling | A method of in vitro recombination that combines beneficial mutations from multiple parent genes. | Combine positive mutations from different variants to achieve cumulative improvements in activity and stability. | acs.org |

| Growth-Based Selection | Links enzyme activity to the survival and growth of the host organism (e.g., E. coli) under specific conditions. | Efficiently screen very large libraries for variants capable of metabolizing an anisole derivative as a sole source of carbon or nitrogen. | researchgate.net |

| Evolution of Artificial Metalloenzymes | Incorporates an abiotic metal cofactor into a protein scaffold, followed by evolution of the protein host to optimize catalytic activity and selectivity. | Create novel catalysts for unique transformations of anisole derivatives not found in nature. | acs.org |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. beilstein-journals.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous reagents, and straightforward scalability. beilstein-journals.orgthalesnano.com These features make flow chemistry particularly well-suited for reactions such as metalations, which often involve highly reactive or unstable intermediates.

The synthesis of this compound and its isomers can be effectively achieved using flow chemistry, particularly for regioselective C-H deprotonation and subsequent alkylation. acs.orgnih.gov One reported method involves the generation of a soluble alkyl sodium reagent in a flow system, which is then used for the deprotonation of substituted arenes. nih.gov For instance, the reaction of an appropriate pre-nucleophile with a primary alkyl sodium reagent in the presence of an amine like TMEDA (tetramethylethylenediamine) can generate a secondary sodium nucleophile in situ. nih.gov This highly reactive species can then be reacted with a Weinreb amide to produce the desired ketone. nih.gov

In transformations involving ethylanisole isomers, flow chemistry enables regioselective C-H deprotonation. For 3-ethylanisole, deprotonation occurs selectively at the less sterically hindered C6 position, leading to the corresponding product in good yield (83%). acs.orgnih.gov A general procedure for synthesizing (2-ethylhexyl)sodium in a flow reactor has been detailed, which can then be applied to the synthesis of various derivatives, including this compound. amazonaws.com The use of a continuous flow setup allows for the safe generation and immediate use of the organosodium reagent, minimizing decomposition and side reactions. acs.org

Beyond metalation, flow chemistry is also applied to other transformations of anisole derivatives. Electrochemical oxidation, for example, can be performed in a flow cell to achieve the dearomatization of anisoles, leading to the synthesis of complex spiro compounds. chinesechemsoc.orgchinesechemsoc.org This method allows for scaling up to hectogram quantities while maintaining high yields (e.g., 83%), demonstrating the industrial potential of flow synthesis for anisole derivative transformations. chinesechemsoc.orgchinesechemsoc.org Furthermore, anisole itself has been used as a greener, high-boiling point solvent in flow-based solid-phase peptide synthesis, where it can be recycled, highlighting its versatility in sustainable chemical processes. chemrxiv.org

| Reaction Type | Substrate | Key Reagents | Flow System Details | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Deprotonation/Benzoylation | 3-Ethylanisole | (2-ethylhexyl)sodium, TMEDA, Weinreb amide | In situ generation of secondary sodium nucleophile at 20 °C, reaction time 15 min before addition of electrophile. | 1-(2-methoxy-4-ethylphenyl)ethan-1-one derivative | 83% | acs.orgnih.gov |

| Deprotonation/Benzoylation | 2-Isopropylanisole | (2-ethylhexyl)sodium, TMEDA, Weinreb amide | In situ generation of secondary sodium nucleophile at 20 °C. | Ortho-deprotonation/benzoylation product | 76% | acs.orgnih.gov |

| Electrochemical Dearomatization | Anisole Derivatives | N/A (Anodic Oxidation) | Flow electrochemical cell with carbon paper anode and nickel plate cathode. | Spiropyrrolidines and Spirolactones | Up to 97% (83% on hectogram scale) | chinesechemsoc.orgchinesechemsoc.org |

| Peptide Synthesis Solvent System | N/A | Anisole/DMSO (17:3) | Flow reactor for solid-phase peptide synthesis at 80 °C. | Peptides (e.g., GLP-1) | High | chemrxiv.org |

Advanced Analytical and Spectroscopic Characterization of 2 Ethylanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Ethylanisole and its Derivatives

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide information about the structure of molecules. For this compound, ¹H and ¹³C NMR are routinely used for structural confirmation, while Deuterium (B1214612) NMR can offer insights into reaction mechanisms. rsc.orgescholarship.org

Proton (¹H) NMR spectroscopy of this compound provides a characteristic fingerprint of the hydrogen atoms within the molecule. The chemical shifts, signal multiplicities, and coupling constants of the aromatic and aliphatic protons allow for unambiguous structural assignment. A typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals for the methoxy (B1213986), ethyl, and aromatic protons. guidechem.comchemicalbook.com

The aromatic protons typically appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with the adjacent protons. The methoxy group (-OCH₃) protons appear as a sharp singlet. escholarship.orgchegg.com

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.80 - 7.20 | Multiplet (m) | - |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | - |

| Methylene (-CH₂) | ~2.6 | Quartet (q) | ~7.5 |

| Methyl (-CH₃) | ~1.2 | Triplet (t) | ~7.5 |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The spectrum will show distinct signals for the two aliphatic carbons of the ethyl group, the methoxy carbon, and the six aromatic carbons. guidechem.comchemicalbook.com The quaternary aromatic carbon attached to the methoxy group is typically found at a lower field (higher ppm) compared to the other aromatic carbons due to the deshielding effect of the oxygen atom.

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C (aromatic, C-O) | ~157 |

| CH (aromatic) | ~110 - 130 |

| C (aromatic, C-ethyl) | ~135 |

| Methoxy (-OCH₃) | ~55 |

| Methylene (-CH₂) | ~25 |

| Methyl (-CH₃) | ~15 |

Note: These are approximate chemical shift ranges and can vary.

While direct Deuterium (²H) NMR studies specifically on this compound are not extensively documented in readily available literature, the principles of using deuterium labeling and ²H NMR are well-established for probing reaction mechanisms involving related aromatic compounds. doi.org For instance, in reactions involving the formation or cleavage of C-H bonds, deuterium can be incorporated at specific positions. Subsequent analysis by ²H NMR can help to track the fate of the deuterium atom, providing valuable information about reaction pathways, intermediates, and the nature of bond-breaking and bond-forming steps. escholarship.orgrsc.org Such studies are crucial for understanding catalytic cycles and reaction kinetics. nih.gov

13C NMR Applications

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of this compound, particularly when coupled with a separation technique like gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. rsc.org In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. oup.comcefas.co.uk

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (136.19 g/mol ), along with several characteristic fragment ions. nih.gov This technique is not only used for qualitative identification but also for quantitative analysis, where the abundance of the ions is correlated to the concentration of the compound in the sample. rsc.org GC-MS has been instrumental in identifying this compound in various matrices, including environmental samples and food products. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. doi.org This capability is particularly useful in distinguishing between compounds that may have the same nominal mass but different elemental formulas. For this compound, HRMS can confirm its elemental composition as C₉H₁₂O. guidechem.comacs.org This level of precision is invaluable in research for confirming the identity of newly synthesized compounds or for identifying unknown compounds in complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

Electronic Spectroscopy of Ethylanisoles

Electronic spectroscopy, particularly UV-Vis spectroscopy, is a valuable technique for detecting and characterizing transient species like radical cations, which can be intermediates in chemical reactions.

The formation of radical cations from anisole (B1667542) derivatives can be probed using UV-Vis spectroscopy. In studies involving Fenton-type reactions, where hydroxyl radicals are generated, electron-rich arenes can form radical cations. acs.org While simple anisole derivatives like 2-methylanisole (B146520) and this compound may form radical cations that are too short-lived to be detected by standard UV-Vis spectroscopy, more electron-rich systems can produce persistent radical cations with distinct absorbance spectra. acs.org

For example, the reaction of 1,3,5-trimethoxybenzene (B48636) under similar conditions resulted in a UV-Vis spectrum with characteristic maximum absorbance wavelengths (λmax) at 515 and 470 nm, confirming the presence of its radical cation. acs.orgescholarship.org This observation suggests that sufficiently electron-rich anisole derivatives can generate detectable radical cation intermediates. The formation of these radical cations can also be influenced by the presence of a photocatalyst, which can promote redox processes through proton-coupled electron transfer (PCET). nih.gov

Infrared (IR) and Raman Spectroscopy of this compound and its Derivatives

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within this compound and its derivatives.

Vapor-phase IR spectra of this compound are available in spectral databases. nih.gov These spectra reveal characteristic vibrational frequencies associated with the ethyl and methoxy groups, as well as the aromatic ring. For example, the IR spectrum of 2-(o-ethylanilino)ethanol, a related compound, shows distinct bands that can be assigned to specific vibrational modes. nist.gov

Raman spectroscopy has been used to study the interaction of anisole derivatives with surfaces. For instance, the Raman spectrum of 4-methylphenol bound to a TiO₂ surface showed significant changes in the C-O and C-O-H vibrational modes, indicating the formation of a Ti-O-C linkage. rsc.org The high overtone C-H stretching vibrations of anisole have been investigated using both optical absorption and optoacoustic spectroscopy, with the local mode model providing a good description of the experimental data. acs.org

Table 2: Selected Spectroscopic Data for this compound

| Technique | Source | Link/Reference |

| ¹H NMR | ChemicalBook | chemicalbook.com |

| Mass Spectrometry (MS) | ChemicalBook | chemicalbook.com |

| Infrared (IR) | PubChem | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically used for the detection and characterization of paramagnetic species, such as radical intermediates. mdpi.com

In the context of anisole chemistry, EPR is particularly useful for studying radical cations and other radical species generated during chemical reactions. The spin trapping technique is often employed, where a short-lived radical reacts with a spin trap to form a more stable radical adduct that can be readily detected by EPR. mdpi.com This method has been used to investigate reactive oxygen species (ROS) generated on irradiated TiO₂ surfaces, where hydroxyl and superoxide (B77818) radicals are formed. mdpi.com

While direct EPR studies specifically on this compound radical intermediates are not extensively documented in the provided search results, the principles are applicable. For instance, in reactions involving the oxidation of arylalkanes, EPR with spin trapping agents like DMPO has been used to identify radical intermediates. rsc.org Furthermore, EPR has been used to probe the mechanism of reductive cleavage of C-O bonds in phenols and aryl ethers, where radical intermediates are proposed. researchgate.net These studies highlight the potential of EPR spectroscopy to provide crucial evidence for the involvement of radical pathways in reactions of this compound and its derivatives.

Computational Chemistry and Theoretical Studies of 2 Ethylanisole

Density Functional Theory (DFT) Calculations for Ethylanisoles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like ethylanisoles due to its favorable balance of accuracy and computational cost. chemrxiv.org DFT methods are used to determine electronic structure, optimized geometries, vibrational frequencies, and other molecular properties. iosrjournals.org The choice of functional and basis set is critical for obtaining reliable results. For anisole (B1667542) derivatives, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets. sxu.edu.cnsxu.edu.cn

A primary application of DFT is the determination of the stable conformations of 2-ethylanisole. This involves geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For molecules with flexible groups like the ethyl and methoxy (B1213986) substituents, this process can identify multiple local minima on the potential energy surface (PES), corresponding to different conformers. For example, studies on the related 4-ethylanisole (B128215) have identified stable structures based on the orientation of the ethyl group relative to the aromatic ring. sxu.edu.cn In its ground state (S0), the ethyl group in 4-ethylanisole is predicted to be out of the ring plane. sxu.edu.cn

Once an optimized geometry is found, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. iosrjournals.org The calculated frequencies are often scaled by an empirical factor (e.g., 0.97-0.99) to better match experimental values, correcting for anharmonicity and limitations in the theoretical model. sxu.edu.cnsxu.edu.cn

Table 1: Common DFT Functionals and Basis Sets for Anisole Derivatives

| Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | sxu.edu.cn |

| DFT | B3LYP | aug-cc-pVTZ | Geometry Optimization, Vibrational Frequencies | sxu.edu.cn |

| TD-DFT | B3LYP | 6-311++G(d,p) | Excited State Properties | sxu.edu.cn |

| DFT | M15L | def2-svp | Geometry Optimization | rsc.org |

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the electronic excited states of molecules. chemrxiv.orgrsc.orguci.edu It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-visible spectroscopy. rsc.org By optimizing the geometry of the first excited state (S1), one can also investigate fluorescence properties.

For anisole derivatives, TD-DFT calculations, often using the B3LYP functional, are employed to predict the energies and characteristics of the S1 state. sxu.edu.cn These calculations are crucial for interpreting experimental spectra, such as those from Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy. sxu.edu.cn The accuracy of TD-DFT can be around 0.3 eV for many organic molecules, which is often sufficient for spectroscopic analysis. chemrxiv.org However, it is known to have limitations, particularly in describing long-range charge-transfer excitations. chemrxiv.org

Geometry Optimization and Vibrational Frequency Calculations

Coupled Cluster and Composite Methods (e.g., CBS-QB3) for Anisole Derivatives

For higher accuracy in energy calculations, especially for properties like ionization energies and reaction enthalpies, more sophisticated methods are required. sandiego.edu Coupled Cluster (CC) methods, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" but are computationally expensive. sandiego.edu

Composite methods, such as the Complete Basis Set (CBS) models like CBS-QB3, offer a practical alternative. sandiego.eduresearchgate.net These methods combine calculations at different levels of theory and with different basis sets to extrapolate to an energy that approximates the result of a high-level calculation with a complete basis set. sandiego.edu The CBS-QB3 method, for instance, involves an initial geometry optimization and frequency calculation with B3LYP, followed by a series of single-point energy calculations at higher levels of theory (including CCSD(T) and MP4SDQ) to refine the final energy. sandiego.edu Such methods have been successfully used to predict precise ionization energies for anisole derivatives, including 4-ethylanisole and 2-ethoxybenzonitrile. sxu.edu.cnsxu.edu.cn

Molecular Dynamics (MD) Simulations of Anisole-Related Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the structure and dynamics of liquids and solutions. neutron-sciences.org In an MD simulation, the classical equations of motion are integrated over time for a system of atoms, whose interactions are described by a force field. neutron-sciences.org

For anisole and its derivatives, MD simulations can reveal detailed information about the liquid structure at an atomistic level. uniroma1.itresearchgate.net These simulations have been used to characterize the intermolecular interactions that govern the bulk properties of these liquids. Key interactions identified in liquid anisole include π-π stacking between aromatic rings and weak C-H···O and C-H···π hydrogen bonds. uniroma1.itresearchgate.net The development of accurate force fields, such as the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), is crucial for the predictive power of these simulations. uniroma1.it

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Enzymatic Reactions

Many biological and chemical processes, such as enzymatic reactions, occur in large, complex environments. bioexcel.eu QM/MM methods are a powerful tool for studying such systems. In this approach, the system is partitioned into two regions: a small, chemically active region (e.g., the substrate and key active site residues) which is treated with a high-level quantum mechanics (QM) method, and the surrounding environment (the rest of the protein and solvent) which is described by a more computationally efficient molecular mechanics (MM) force field. mpg.de

This hybrid approach allows for the study of bond-breaking and bond-forming processes in a realistic enzyme environment. nih.gov For a molecule like this compound, QM/MM simulations could be used to model its metabolism by enzymes like Cytochrome P450. chemrxiv.orgrsc.org The calculations could elucidate the reaction mechanism, determine activation energy barriers for processes like hydroxylation or demethylation, and explain the origins of an enzyme's selectivity. frontiersin.orgrsc.org The choice of how to treat the boundary between the QM and MM regions is a critical aspect of these calculations. mpg.de

Franck-Condon Simulations for Spectroscopic Data Interpretation

Franck-Condon (FC) simulations are essential for the detailed analysis and assignment of vibronic spectra, which show the vibrational structure of an electronic transition. mdpi.comresearchgate.net The FC principle states that electronic transitions are most likely to occur without changes in the positions of the nuclei. The intensity of a vibronic band is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states.

By calculating the optimized geometries and vibrational frequencies of a molecule in two different electronic states (e.g., the ground state S0 and the first excited state S1), one can simulate the corresponding absorption or emission spectrum. researchgate.net These theoretical spectra can then be compared with experimental results from techniques like REMPI or Mass-Analyzed Threshold Ionization (MATI) spectroscopy. sxu.edu.cn This comparison allows for the confident assignment of observed spectral peaks to specific vibrational modes in the excited or cationic state. sxu.edu.cnmdpi.com Such simulations have been instrumental in assigning the complex vibronic spectra of various anisole and benzonitrile (B105546) derivatives. sxu.edu.cnsxu.edu.cnresearchgate.net

Prediction of Electronic and Spectroscopic Properties of this compound

The prediction of electronic and spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. While specific, detailed computational studies on the electronic and spectroscopic properties of this compound are not extensively available in the public domain, the methodologies for such predictions are well-established. These calculations are crucial for interpreting experimental spectra and understanding the molecule's electronic behavior.

Theoretical approaches, primarily DFT and ab initio methods, are employed to calculate key electronic and spectroscopic parameters. For instance, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental. researchgate.netuni-regensburg.de The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, computational methods can generate theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra. github.iowisc.edu These predicted spectra are invaluable for assigning peaks in experimental data. utah.edu For example, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of specific bonds within the this compound molecule. wisc.edu Similarly, theoretical NMR chemical shifts can be calculated to aid in the structural elucidation and assignment of ¹H and ¹³C signals. github.io

While direct computational data for this compound is limited, studies on isomers like 4-ethylanisole provide a useful reference. For 4-ethylanisole, computational methods have been used to simulate its vibrationally resolved electronic spectra, which aids in the assignment of experimental data from techniques like Resonance Enhanced Multiphoton Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) spectroscopy.

To illustrate the type of data generated, the following table presents hypothetical, yet representative, electronic properties for an anisole derivative, calculated using common computational methods.

| Property | Predicted Value | Method/Basis Set | Significance |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G(d) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.2 eV | DFT/B3LYP/6-31G(d) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-31G(d) | Indicates electronic stability and reactivity. |

| Dipole Moment | 1.5 D | DFT/B3LYP/6-31G(d) | Measure of the molecule's overall polarity. |

This table is illustrative. The values are representative for a molecule like this compound but are not from a specific published study on this exact compound.

Theoretical Exploration of Reaction Pathways and Energy Landscapes

Theoretical exploration of reaction pathways and energy landscapes for this compound provides critical insights into its reactivity, regioselectivity, and the mechanisms of its transformations. Computational studies, particularly using DFT, allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction energy profiles.

Several studies have investigated the reactivity of this compound in different chemical transformations, with computational analysis providing a deeper understanding of the observed outcomes.

Electrophilic Aromatic Substitution: In reactions such as Friedel-Crafts alkylation, this compound exhibits specific regioselectivity. For instance, in a synergistic Brønsted/Lewis acid-catalyzed tert-butylation, this compound undergoes site-selective functionalization at the position para to the methoxy group, yielding the product in high yield. rsc.orgchemrxiv.org Computational studies on similar systems have shown that the Lewis acid can enhance the Brønsted acidity of the co-catalyst, facilitating the formation of the electrophile. rsc.orgresearchgate.net The energy profile for such a reaction would be calculated to determine the activation barriers for substitution at different positions on the aromatic ring, thereby explaining the observed para-selectivity.

Oxidative Coupling Reactions: In the synthesis of dianisylmethane derivatives through a Fenton-type reaction, this compound reacts with methanol (B129727) to yield the corresponding product with complete site-selectivity. acs.org The proposed mechanism involves a radical-polar cascade. acs.org Computational modeling of this pathway would involve calculating the energies of the radical cation intermediate of this compound and the subsequent transition states for the reaction with the hydroxymethyl radical. acs.org Such calculations help to elucidate why the reaction proceeds through a specific pathway and why certain isomers are formed preferentially. acs.org

Deprotonation and Metalation: The reaction of this compound with a sodium base has been shown to result in the deprotonation of the aromatic C-H bond ortho to the methoxy group, rather than the benzylic CH₂ group. acs.org This indicates that the directing effect of the methoxy group is a dominant factor. Theoretical calculations of the potential energy surface for this reaction would compare the activation energies for deprotonation at the different possible sites, confirming the energetic preference for the observed product. acs.org

The following table summarizes key findings from theoretical explorations of reactions involving this compound and related compounds.

| Reaction Type | Key Theoretical Finding | Computational Method | Reference |

| tert-Butylation | Lewis acid enhances Brønsted acidity of the co-catalyst, facilitating electrophile formation. | DFT Calculations | rsc.orgresearchgate.net |

| Dianisylmethane Synthesis | A radical-polar cascade mechanism is proposed, initiated by the formation of a radical cation of the anisole derivative. | Not specified, but typically involves DFT. | acs.org |

| Deprotonation | The methoxy group directs deprotonation to the ortho C-H bond, which is energetically more favorable than deprotonation of the benzylic CH₂ group. | Not specified, but typically involves DFT. | acs.org |

| Oxidative Annulation | For related phenols, DFT calculations showed that surface attachment to a TiO₂ catalyst lowers the HOMO-LUMO gap, enabling visible-light-induced reaction. | DFT (UM06/6-311++G(d,p)) | rsc.org |

These computational investigations are crucial for rationalizing experimental observations and for designing new synthetic methodologies with predictable outcomes.

Environmental and Natural Occurrence of 2 Ethylanisole

Presence in Bio-oil and Lignin (B12514952) Conversion Products

2-Ethylanisole has been identified as a component of bio-oil derived from the hydrothermal processing of biomass. Specifically, it is found among the phenolic species in biocrude produced from Kraft pine lignin. osti.gov The conversion of lignin, a complex aromatic biopolymer, into liquid products is a key area of research for producing value-added chemicals and transportation fuel additives. chalmers.se